3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an azepane sulfonyl group, a chloro group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of 4-chloro-N-(pyrimidin-2-yl)benzamide with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic substitution: Substituted benzamides.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: It may serve as a probe for studying biological processes or as a ligand in biochemical assays.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Industry: It may find applications in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and pyrimidinyl groups can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(pyrimidin-2-yl)benzamide: Lacks the azepane sulfonyl group, which may affect its biological activity and chemical reactivity.
3-(piperidin-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring, which may influence its pharmacokinetic properties.
3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide: Lacks the chloro group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of the azepane sulfonyl group in 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide imparts unique properties, such as increased solubility and potential for specific interactions with biological targets. The combination of functional groups in this compound makes it a versatile scaffold for various applications in research and industry.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-pyrimidin-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-14-7-6-13(16(23)21-17-19-8-5-9-20-17)12-15(14)26(24,25)22-10-3-1-2-4-11-22/h5-9,12H,1-4,10-11H2,(H,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMRWWSLOULDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CC=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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